Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate
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Overview
Description
Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate is a chemical compound with the molecular formula C16H21NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with amino and benzyloxycarbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions, starting with the appropriate precursors.
Introduction of Amino and Benzyloxycarbonyl Groups: The amino group is introduced through a nucleophilic substitution reaction, while the benzyloxycarbonyl group is added via a carbamate formation reaction.
Esterification: The final step involves the esterification of the carboxylate group with methanol to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1r,4r)-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate
- Methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate
Uniqueness
Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound has the molecular formula C16H22N2O4 and a molecular weight of approximately 342.82 g/mol. Its structure features a cyclohexane ring with an amino group and a benzyloxycarbonyl group, which are crucial for its biological interactions. The compound is often studied in its hydrochloride salt form, enhancing its solubility and stability in biological systems .
Preliminary studies suggest that this compound may function as a glutamine mimic , potentially interacting with enzymes that utilize glutamine as a substrate. This structural similarity allows it to inhibit various biological targets, particularly in metabolic pathways related to amino acid metabolism .
In Vitro Studies
In vitro assays have indicated that this compound exhibits significant inhibitory activity against certain enzymes, particularly those involved in nucleotide synthesis. For instance, it has been evaluated as an inhibitor of CTP synthetase (CTPS), which plays a critical role in the de novo synthesis of pyrimidine nucleotides. The structure-activity relationship (SAR) studies highlight that modifications to the amino group can significantly affect the inhibitory potency .
Table 1: Inhibitory Activity of this compound
Compound | Target Enzyme | IC50 (μM) | Remarks |
---|---|---|---|
This compound | CTPS | 0.043 | Potent inhibitor compared to analogs |
Acivicin | CTPS | 0.12 | Reference compound |
Br-Acivicin | CTPS | 0.058 | More potent than Acivicin |
Case Studies
Recent investigations have focused on the pharmacological applications of this compound in treating diseases associated with nucleotide metabolism dysregulation. For example, studies have shown its potential use in anti-cancer therapies by targeting rapidly dividing cells that rely heavily on nucleotide synthesis .
In one notable study, derivatives of this compound were tested for their efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The results indicated a moderate trypanocidal activity, suggesting that further optimization could enhance its therapeutic profile against parasitic infections .
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
methyl 1-amino-4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-21-14(19)16(17)9-7-13(8-10-16)18-15(20)22-11-12-5-3-2-4-6-12/h2-6,13H,7-11,17H2,1H3,(H,18,20) |
InChI Key |
JNHYRXBFZFGOGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(CC1)NC(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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